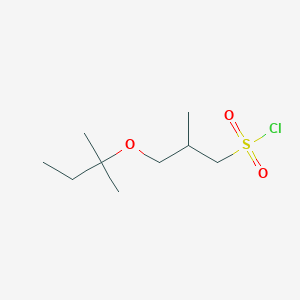
2-Methyl-3-(tert-pentyloxy)propane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(tert-pentyloxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C9H19ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(tert-pentyloxy)propane-1-sulfonyl chloride typically involves the reaction of 2-Methyl-3-(tert-pentyloxy)propanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{2-Methyl-3-(tert-pentyloxy)propanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-(tert-pentyloxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is a common reducing agent for the reduction of sulfonyl chlorides.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Applications De Recherche Scientifique
2-Methyl-3-(tert-pentyloxy)propane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(tert-pentyloxy)propane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with nucleophiles to form various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with a similar reactivity profile.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.
Uniqueness
2-Methyl-3-(tert-pentyloxy)propane-1-sulfonyl chloride is unique due to the presence of the tert-pentyloxy group, which can influence its reactivity and the properties of the resulting sulfonyl derivatives. This makes it a valuable reagent in organic synthesis and research applications.
Propriétés
Formule moléculaire |
C9H19ClO3S |
|---|---|
Poids moléculaire |
242.76 g/mol |
Nom IUPAC |
2-methyl-3-(2-methylbutan-2-yloxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO3S/c1-5-9(3,4)13-6-8(2)7-14(10,11)12/h8H,5-7H2,1-4H3 |
Clé InChI |
QQFIFNHGJFSPDK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)OCC(C)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



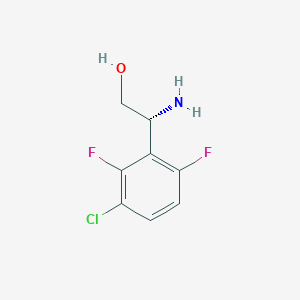
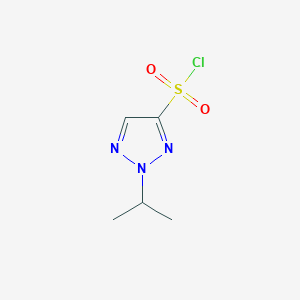
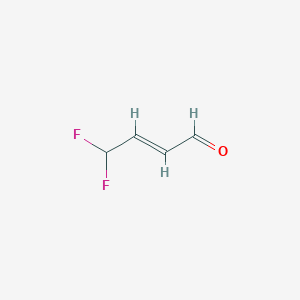
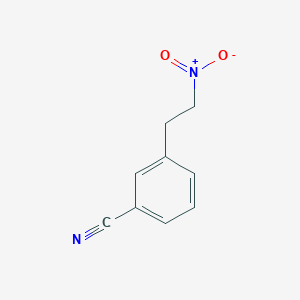
![1-[2-(Trifluoromethyl)thiolan-2-yl]methanamine hydrochloride](/img/structure/B13559895.png)

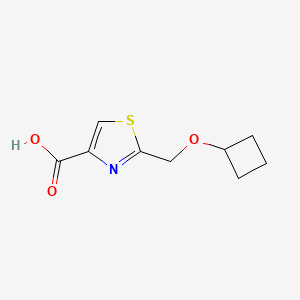
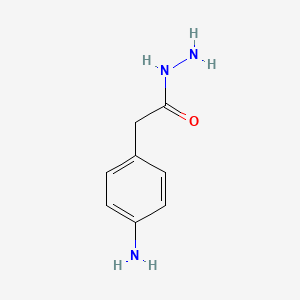
![2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13559940.png)
![2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]aceticacid](/img/structure/B13559941.png)


![(R)-Bicyclo[2.2.2]octan-2-amine](/img/structure/B13559968.png)
